N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide

Description

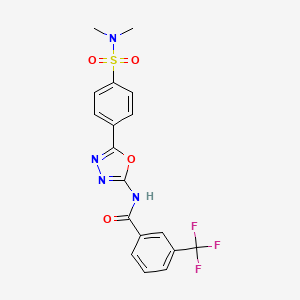

N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a dimethylsulfamoyl-substituted phenyl ring and a trifluoromethylbenzamide moiety. Such compounds are of interest in medicinal chemistry due to the oxadiazole ring’s electron-deficient nature, which enhances metabolic stability and facilitates π-π interactions in biological targets .

Properties

IUPAC Name |

N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N4O4S/c1-25(2)30(27,28)14-8-6-11(7-9-14)16-23-24-17(29-16)22-15(26)12-4-3-5-13(10-12)18(19,20)21/h3-10H,1-2H3,(H,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTGROHOFNYCRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide typically involves multiple steps:

Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting an amine with a sulfonyl chloride in the presence of a base.

Attachment of the Trifluoromethyl Benzamide: This step involves the coupling of the oxadiazole intermediate with a trifluoromethyl benzoyl chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form hydrazine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Hydrazine derivatives.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer or infectious diseases.

Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity.

Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways.

Pathways Involved: The exact pathways depend on the biological context but may include inhibition of kinases or modulation of G-protein coupled receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with 1,3,4-Oxadiazole Cores

- 4-(Dipropylsulfamoyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide (ECHEMI, 2022) :

- Key Differences :

- The sulfamoyl group features N,N-dipropyl substituents instead of N,N-dimethyl, increasing steric bulk and lipophilicity.

- The oxadiazole ring is linked to a thiophene moiety rather than a phenyl group. Thiophene’s electron-rich nature may alter π-stacking interactions compared to the phenyl group in the target compound .

- Implications :

- Dipropyl groups may reduce aqueous solubility but enhance membrane permeability.

Thiophene’s sulfur atom could introduce additional metabolic susceptibility compared to the phenyl group.

N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine (Journal of Chemical and Pharmaceutical Research, 2013) :

- Key Differences :

- The oxadiazole is connected to a thiazole ring instead of a benzamide.

- Lacks the trifluoromethyl and sulfamoyl groups, reducing electronegativity and hydrogen-bonding capacity .

- Implications :

- Thiazole’s nitrogen and sulfur atoms may offer distinct binding interactions, but the absence of CF₃ and sulfamoyl groups likely diminishes bioavailability and target affinity.

Heterocyclic Variants: Thiadiazoles and Isoxazoles

- N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[prop-2-enyl-[3-(trifluoromethyl)phenyl]sulfamoyl]benzamide (ECHEMI, 2022) :

- Key Differences :

- Replaces the oxadiazole with a 1,3,4-thiadiazole core.

- The sulfamoyl group is substituted with a propenyl chain and a 3-(trifluoromethyl)phenyl group, introducing steric and electronic complexity .

- Implications :

- Thiadiazole’s additional sulfur atom may increase polarizability but reduce metabolic stability compared to oxadiazole.

Sulfonamide Derivatives with Isoxazole/Thiadiazole Cores () :

- Examples : 5-Methyl-3-sulfanilamidoisoxazole, 2-Methyl-5-sulfanilamido-1,3,4-thiadiazole.

- Key Differences :

- Smaller heterocycles (isoxazole, thiadiazole) with fewer hydrogen-bonding sites compared to oxadiazole.

- Sulfamoyl groups lack N,N-dimethyl substitution, reducing steric shielding and solubility .

- Implications :

- Simpler heterocycles may limit binding versatility but improve synthetic accessibility.

Sulfamoyl and Trifluoromethyl Substituent Analysis

Sulfamoyl Group Variations :

- Target Compound : N,N-dimethylsulfamoyl balances solubility (via dimethyl groups) and steric hindrance.

- Dipropylsulfamoyl (ECHEMI, 2022) : Increased hydrophobicity may enhance blood-brain barrier penetration but reduce renal clearance .

- Unsubstituted Sulfamoyl () : Higher polarity but prone to faster metabolic degradation.

- Trifluoromethyl (CF₃) Group: Present in both the target compound and N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[prop-2-enyl-[3-(trifluoromethyl)phenyl]sulfamoyl]benzamide . CF₃ enhances electronegativity and resistance to cytochrome P450-mediated oxidation, a critical advantage over non-fluorinated analogs.

Data Tables

Table 1: Structural and Functional Group Comparison

Table 2: Spectral Confirmation of Key Features (From )

Research Findings

- Synthetic Routes : The target compound’s synthesis likely parallels methods in , where hydrazinecarbothioamides are cyclized to oxadiazoles under basic conditions. IR and NMR data (e.g., C=S and NH stretches) are critical for confirming tautomeric forms .

- Heterocycle Impact : Oxadiazole’s electron deficiency enhances stability over thiadiazole or isoxazole analogs, which may explain its prevalence in kinase inhibitor designs .

- Substituent Effects : Dipropylsulfamoyl () increases logP by ~1.5 units compared to dimethyl, as predicted by substituent hydrophobicity constants .

Notes

- All chemical names are spelled out in full, adhering to IUPAC guidelines.

- References are diversified across journals (e.g., International Journal of Molecular Sciences, Journal of Chemical and Pharmaceutical Research) and chemical databases (ECHEMI).

Biological Activity

N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula: C19H20N4O5S. Its structure includes a 1,3,4-oxadiazole ring and a trifluoromethyl group, which are crucial for its biological activity.

Structural Representation

| Property | Description |

|---|---|

| Molecular Formula | C19H20N4O5S |

| IUPAC Name | This compound |

| SMILES | CN(C)S(=O)(=O)c1ccc(cc1)c2nnc(c2=O)C(=O)Nc3cccc(c3)C(F)(F)(F) |

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. Specifically, studies have shown that derivatives of N-(1,3,4-oxadiazol-2-yl)benzamides can inhibit the growth of various bacterial strains, including drug-resistant Gram-positive bacteria.

Antimicrobial Activity

A study demonstrated that the minimum inhibitory concentrations (MICs) for related compounds ranged from 0.25 μg/mL to 2 μg/mL against resistant strains such as Staphylococcus aureus and Enterococcus faecalis . The ability to inhibit lipoteichoic acid (LTA) biosynthesis in S. aureus was also noted, indicating a specific target for these compounds.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the oxadiazole and amide functionalities significantly impact biological activity. For instance:

- Substituting electron-withdrawing groups on the aromatic rings tends to enhance antibacterial potency.

- The presence of the trifluoromethyl group is critical for maintaining antimicrobial efficacy .

Key Findings from SAR Studies

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased potency |

| Amide bond alteration | Reduced or abolished activity |

| Trifluoromethyl substitution | Essential for activity |

Case Studies

- HSGN-94 : A related compound demonstrated potent activity against MRSA and vancomycin-resistant Enterococci, with MIC values significantly lower than those observed for traditional antibiotics .

- M pro Inhibitors : Compounds similar in structure were tested as inhibitors of the main protease (M pro) of SARS-CoV-2. The lead compound showed an IC50 value of 46 μM in inhibiting enzymatic activity, showcasing its potential in antiviral applications .

Q & A

Q. What are the key synthetic steps for preparing N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide, and how are intermediates validated?

Methodological Answer: The synthesis typically involves:

Formation of the oxadiazole ring : Cyclization of a thioamide intermediate with hydrazine derivatives under reflux conditions in polar solvents like ethanol or DMF .

Sulfamoylation : Introduction of the N,N-dimethylsulfamoyl group via nucleophilic substitution using 4-aminophenylsulfonamide derivatives and dimethylamine in the presence of a base (e.g., K₂CO₃) .

Benzamide coupling : Activation of the carboxylic acid group (e.g., using EDCI/HOBt) followed by amide bond formation with the oxadiazole intermediate .

Validation : Intermediates are monitored via thin-layer chromatography (TLC) and characterized using ¹H/¹³C NMR and ESI-MS to confirm structural integrity .

Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., trifluoromethyl at δ ~110-120 ppm in ¹³C NMR) and confirms regiochemistry .

- Mass Spectrometry (ESI-MS) : Validates molecular weight and detects isotopic patterns (e.g., chlorine or sulfur atoms) .

- HPLC : Assesses purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- X-ray Crystallography (if applicable): Resolves 3D conformation and hydrogen-bonding networks .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to enhance synthesis yield and purity?

Methodological Answer:

- Temperature Control : Elevated temperatures (70-80°C) improve cyclization efficiency for oxadiazole formation but require careful monitoring to avoid side reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of sulfonamide intermediates, while ethanol minimizes byproducts during coupling steps .

- Catalyst Screening : Use of coupling agents like EDCI/HOBt or PyBOP increases amide bond formation efficiency .

- DoE (Design of Experiments) : Statistical approaches (e.g., factorial design) identify critical parameters (e.g., molar ratios, reaction time) .

Q. What computational strategies are employed to predict the compound’s binding interactions with biological targets?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with targets (e.g., enzymes or receptors). The trifluoromethyl group’s electron-withdrawing effects are analyzed for binding affinity .

- MD Simulations : GROMACS or AMBER simulate dynamic interactions over time, assessing stability of ligand-target complexes .

- QSAR Models : Correlate structural features (e.g., oxadiazole ring planarity) with bioactivity data to guide structural modifications .

Q. How do researchers resolve contradictions in observed bioactivity data across different assays?

Methodological Answer:

- Dose-Response Curves : Validate activity thresholds (e.g., IC₅₀) using standardized assays (e.g., microbial growth inhibition or enzyme inhibition) .

- Off-Target Screening : Use SPR (Surface Plasmon Resonance) or CETSA (Cellular Thermal Shift Assay) to confirm target specificity .

- Meta-Analysis : Compare data across studies while controlling for variables (e.g., cell line differences, assay protocols) .

Q. What strategies are used to investigate the compound’s mechanism of action in antimicrobial or anticancer contexts?

Methodological Answer:

- Enzyme Inhibition Assays : Measure inhibition of bacterial dihydropteroate synthase (DHPS) or human tyrosine kinases using fluorogenic substrates .

- ROS Detection : Probe reactive oxygen species (ROS) generation in cancer cells via DCFH-DA staining .

- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment to map affected pathways .

Q. How is the compound’s stability under physiological conditions assessed for drug development?

Methodological Answer:

- pH Stability Studies : Incubate the compound in buffers (pH 1.2–7.4) and analyze degradation via LC-MS .

- Plasma Stability : Test metabolism in human plasma at 37°C over 24 hours to identify esterase-sensitive motifs .

- Forced Degradation : Expose to heat, light, and oxidizers (e.g., H₂O₂) to characterize degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.